molecular formula C14H19NO3 B592340 Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 327044-56-4

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B592340
CAS No.: 327044-56-4
M. Wt: 249.31
InChI Key: OGBQDYFDULGJAL-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Hydroxyquinoline: A hydroxylated derivative of quinoline.

    Dihydroquinoline: A reduced form of quinoline.

Uniqueness

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the tert-butyl ester group and the hydroxyl group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate for further chemical modifications and applications.

Biological Activity

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 327044-56-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 327044-56-4
  • Purity : Typically ≥98% .

This compound exhibits a range of biological activities primarily attributed to its structural features. The compound contains a quinoline core, which is known for its ability to interact with various biological targets. Research indicates that derivatives of quinoline compounds can act as inhibitors for enzymes related to neurodegenerative diseases and possess antioxidant properties.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, derivatives with similar structures have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in Alzheimer's disease pathology. These compounds demonstrated significant inhibition with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for neurodegenerative conditions .

2. Antioxidant Activity

The compound's antioxidant properties are also noteworthy. Quinoline derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in neuronal cells. This activity is crucial for protecting neurons from damage associated with oxidative stress, which is a common feature in various neurodegenerative disorders .

3. Enzyme Inhibition

The inhibition of key enzymes such as AChE and MAO by this compound suggests a mechanism through which it may exert its therapeutic effects. The ability to penetrate the blood-brain barrier (BBB) enhances its efficacy as a central nervous system (CNS) agent .

Study on Neurodegenerative Disease Models

In a recent experimental study involving animal models of Alzheimer's disease, compounds structurally related to this compound were administered. The results showed:

CompoundAChE Inhibition (IC50 µM)MAO-B Inhibition (IC50 µM)BBB PenetrationCytotoxicity
Compound A0.280.34YesLow
Compound B0.912.81YesModerate

These findings indicate that certain derivatives could provide a balanced profile for treating Alzheimer's disease by targeting multiple pathways involved in the disease's progression .

Antioxidant Studies

Another study evaluated the antioxidant capacity of several quinoline derivatives using DPPH radical scavenging assays:

CompoundDPPH Scavenging Activity (%)
Tert-butyl derivative85%
Control (Vitamin C)95%

The results suggest that this compound exhibits substantial antioxidant activity comparable to standard antioxidants like Vitamin C .

Properties

IUPAC Name

tert-butyl 6-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQDYFDULGJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696284
Record name tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327044-56-4
Record name tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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